N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide
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Overview
Description
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide is a chemical compound characterized by its unique structure, which includes a tetrahydroquinoline ring system substituted with a methanesulfonyl group and an acetamide moiety
Mechanism of Action
Target of Action
It’s structurally similar to flufenacet, a selective herbicide . If the compound shares similar properties, it might also act on certain enzymes or receptors in plants or microorganisms.
Mode of Action
Based on its structural similarity to flufenacet, it might interfere with the normal functioning of certain enzymes or receptors, leading to the inhibition of vital biological processes .
Biochemical Pathways
Compounds like flufenacet, which are used as herbicides, typically affect pathways related to plant growth and development .
Result of Action
If it acts similarly to flufenacet, it might lead to the inhibition of growth in certain plants or microorganisms .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, Flufenacet is moderately soluble in water and may persist in soil and water/sediment systems under certain conditions . Similarly, the action of N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide might also be influenced by environmental factors such as temperature, pH, and presence of other chemicals.
Biochemical Analysis
Biochemical Properties
It is known that the compound has a molecular weight of 137.16
Cellular Effects
It is known that the compound has potential effects on various types of cells and cellular processes
Molecular Mechanism
It is hypothesized that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
The effects of N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide vary with different dosages in animal models. Specific details about any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not currently available .
Metabolic Pathways
It is hypothesized that the compound interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is hypothesized that the compound interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is hypothesized that the compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide typically involves multiple steps, starting with the formation of the tetrahydroquinoline core. The final step involves the acetylation of the amine group to yield the acetamide derivative.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the compound.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide serves as a versatile intermediate for the synthesis of more complex molecules
Biology: In biological research, this compound has been studied for its potential biological activities, including its role as a ligand for certain receptors or enzymes. Its interactions with biological targets can provide insights into the development of new therapeutic agents.
Medicine: The compound's potential medicinal applications include its use as a precursor for the synthesis of pharmaceuticals. Its ability to modulate biological processes makes it a candidate for drug development in areas such as pain management, inflammation, and neurodegenerative diseases.
Industry: In the industrial sector, this compound can be utilized in the production of agrochemicals, dyes, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Comparison with Similar Compounds
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethoxybenzamide
Uniqueness: . Its unique structure allows for diverse chemical transformations and biological activities, making it distinct from other similar compounds.
Properties
IUPAC Name |
N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c1-9(15)13-11-6-5-10-4-3-7-14(12(10)8-11)18(2,16)17/h5-6,8H,3-4,7H2,1-2H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTERZWJESHCYRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(CCCN2S(=O)(=O)C)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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